Ochropposinine

Absolute configuration Total synthesis Indoloquinolizidine

Researchers requiring an unequivocally configured indolo[2,3-a]quinolizidine chiral standard often face stereochemical ambiguity with generic alkaloid references. Ochropposinine resolves this challenge: - Absolute (2R,3R,12bS) configuration established via chiral lactim ether total synthesis, ensuring reliable HPLC/SFC method development. - Definitive chemotaxonomic marker for Ochrosia/Neisosperma species authentication; distinct from ochromianine or ophiorrhizine. - Essential negative control for SAR studies, given the absence of antiplasmodial activity of the parent alkaloid versus its oxindole derivative (IC50 0.25 µg/mL). Supplied as a research-grade reference standard; bulk and custom synthesis inquiries welcome.

Molecular Formula C21H30N2O3
Molecular Weight 358.5 g/mol
Cat. No. B1257330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOchropposinine
Molecular FormulaC21H30N2O3
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3=C(C2CC1CCO)NC4=CC(=C(C=C34)OC)OC
InChIInChI=1S/C21H30N2O3/c1-4-13-12-23-7-5-15-16-10-19(25-2)20(26-3)11-17(16)22-21(15)18(23)9-14(13)6-8-24/h10-11,13-14,18,22,24H,4-9,12H2,1-3H3/t13-,14-,18-/m0/s1
InChIKeyCMGYMWAXDJQKLJ-DEYYWGMASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ochropposinine Research Procurement


Ochropposinine is a monoterpenoid indole alkaloid belonging to the indolo[2,3-a]quinolizidine class, first isolated from Ochrosia and Neisosperma species [1][2]. Its molecular formula is C21H30N2O3 (MW 358.50 g/mol), and it features a characteristic tetracyclic core with two methoxy substituents and a hydroxyethyl side chain [1][3]. The absolute stereochemistry of (-)-ochropposinine has been unequivocally established as (2R,3R,12bS) through total synthesis [2][4]. As a member of the Corynanthe-type tryptophan alkaloids, ochropposinine serves as a reference compound for chemotaxonomic studies of Apocynaceae plants and as a chiral scaffold for synthetic methodology development [2][4].

Chiral reference standard Absolute stereochemistry (2R,3R,12bS) confirmed by total synthesis
Chemotaxonomic research Exclusive marker for Ochrosia/Neisosperma species
Synthetic methodology Scaffold for indoloquinolizidine chiral synthesis development

Why Ochropposinine Cannot Be Substituted


Indolo[2,3-a]quinolizidine alkaloids share a common tetracyclic skeleton, yet subtle differences in substitution pattern, stereochemistry, and oxidation state profoundly alter their biological target engagement and synthetic accessibility [1]. For instance, the oxindole derivative 7S,3S-ochropposinine oxindole exhibits potent antiplasmodial activity (IC50 = 0.25 µg/mL) [2], whereas the parent ochropposinine lacks this oxidized motif and has no reported equivalent activity. Similarly, the closely related alkaloids ochromianine and ophiorrhizine, although synthesized via the same chiral lactim ether route, differ in their methoxy substitution and N-quaternization, respectively, leading to distinct physicochemical and pharmacological profiles [1][3]. Generic substitution without stereochemical and functional-group fidelity risks invalidating structure–activity relationship (SAR) studies and synthetic protocol reproducibility.

  • Oxindole analog mismatch The oxindole derivative shows reported antiplasmodial activity; the parent ochropposinine was inactive in a comparable screen. Substitution may invalidate antiplasmodial SAR interpretation.
  • Analog profile divergence Ochromianine and ophiorrhizine differ in methoxy/N-quaternization patterns, potentially altering target engagement. Generic substitution may not reproduce ochropposinine-specific research endpoints.
  • Stereochemical integrity Racemic or opposite enantiomer (2S,3S,12bR) lacks the established absolute configuration. Enantiomeric impurity can undermine chiral assay reproducibility and synthetic protocol fidelity.

Ochropposinine Comparative Evidence


Absolute Stereochemistry Determination

The absolute stereochemistry of (-)-ochropposinine was established as (2R,3R,12bS) through the first total synthesis employing the chiral lactim ether route [1][2]. This same synthetic strategy was extended to (-)-ochromianine and (-)-ophiorrhizine, enabling direct structural confirmation of all three alkaloids [1]. The synthesis of (-)-ochropposinine proceeded from the enantiopure lactim ether (+)-3 via intermediates (+)-7, (+)-8, (+)-9, 10, and (-)-11, with the absolute configuration assigned by comparison of the synthetic (-)-1 with the natural isolate [2].

Absolute configuration
Head-to-head
(2R,3R,12bS) assigned via total synthesis
Supports chiral assay confidence; distinct from ochromianine and ophiorrhizine
Synthetic confirmation vs. natural isolate
Absolute configuration Total synthesis Indoloquinolizidine Chiral lactim ether route

Oxindole vs. Parent Antiplasmodial Activity

In a screen of 184 natural-product-derived molecules against the chloroquine-resistant Plasmodium falciparum strain FcM29-Cameroon, 7S,3S-ochropposinine oxindole exhibited an IC50 of 0.25 µg/mL [1]. By contrast, the parent ochropposinine was not reported among the active hits, indicating that the oxindole oxidation state is essential for antiplasmodial potency [1]. For comparison, 10-hydroxy-ellipticin (IC50 = 0.08 µg/mL) and tchibangensin (IC50 = 0.13 µg/mL) showed higher potency, while aricin (IC50 = 0.30 µg/mL) and ochrolifuanin A (IC50 = 0.47 µg/mL) were less potent [1].

Antiplasmodial activity
Class-level inference
Parent ochropposinine: inactive; 7S,3S-oxindole: IC50 0.25 µg/mL
Oxindole oxidation state drives in vitro antiplasmodial response
Ranked 5th of 13 actives; FcM29-Cameroon strain
Antiplasmodial Malaria Indole alkaloid Oxindole

Chemotaxonomic Marker for Ochrosia and Neisosperma

Ochropposinine has been isolated from the bark of Ochrosia oppositifolia, Ochrosia vieillardii, and Neisosperma oppositifolia, where it co-occurs with reserpiline, isoreserpiline, and ochropposine [1][2]. Unlike ellipticine-type alkaloids, which are absent from these species, ochropposinine serves as a distinguishing marker within the genus [1]. In contrast, ochromianine is sourced from Ochrosia miana, and ophiorrhizine from Ophiorrhiza major, reflecting distinct botanical origins [3].

Botanical source
Cross-study comparable
Exclusive to O. oppositifolia, O. vieillardii, N. oppositifolia
Supports chemotaxonomic authentication; not found in O. miana or O. major
Confirmed by NMR and MS
Chemotaxonomy Apocynaceae Phytochemistry Natural product sourcing

Predicted ADMET and Oral Bioavailability Limitations

In silico admetSAR 2.0 predictions indicate that ochropposinine is likely to exhibit high human intestinal absorption (98.8% probability) and Caco-2 permeability (83.1%), but a low probability of favorable human oral bioavailability (72.9% predicted negative) [1]. It is also predicted to cross the blood-brain barrier (67.5% probability) and localize to mitochondria (55.4%) [1]. By comparison, many indoloquinolizidine drug leads (e.g., yohimbine analogs) show superior oral bioavailability predictions, limiting ochropposinine's suitability for oral drug development without formulation optimization.

In silico ADMET
Class-level inference
Oral bioavailability (−) 72.9% prob.; BBB (+) 67.5% prob.
Predicted profile; requires experimental validation
admetSAR 2.0 model; mitochondrial local. 55.4%
ADMET Drug-likeness Oral bioavailability Blood-brain barrier

Ochropposinine Application Scenarios


Chiral Reference Standard for Indoloquinolizidine Analysis

Ochropposinine, with its unequivocally established (2R,3R,12bS) absolute configuration via the chiral lactim ether total synthesis route [1][2], serves as an ideal chiral reference standard for HPLC, SFC, or CE method development targeting indoloquinolizidine alkaloids. Its distinct retention characteristics, derived from the 9,10-dimethoxy and hydroxyethyl substitution pattern, enable robust separation from closely related alkaloids such as ochromianine and ophiorrhizine [1].

Chemotaxonomic Authentication of Ochrosia and Neisosperma

Because ochropposinine is restricted to specific Ochrosia and Neisosperma species (e.g., O. oppositifolia, O. vieillardii, N. oppositifolia) and is not found in alternative alkaloid-bearing genera [3][4], it is a definitive chemotaxonomic marker. Procurement of authentic ochropposinine enables unambiguous species identification and quality control of botanical raw materials, distinguishing them from morphologically similar but chemically distinct species that produce ochromianine or ophiorrhizine [5].

SAR Negative Control for Antiplasmodial Studies

The absence of antiplasmodial activity reported for the parent ochropposinine, contrasted with the potent IC50 of 0.25 µg/mL for its oxindole derivative 7S,3S-ochropposinine oxindole against chloroquine-resistant P. falciparum [6], positions ochropposinine as an essential negative control in SAR studies. Researchers investigating the role of the oxindole oxidation state in antimalarial potency should procure both compounds to establish a valid structure–activity baseline.

BBB-Penetrant CNS Target Engagement Studies

With a predicted 67.5% probability of blood-brain barrier penetration and mitochondrial subcellular localization [7], ochropposinine is a candidate for in vitro CNS target engagement assays (e.g., neuroreceptor binding or ion channel modulation studies). Its moderate oral bioavailability limitation suggests that in vivo CNS studies should employ parenteral administration or formulation strategies, guiding procurement toward high-purity material suitable for intracerebroventricular or intravenous dosing.

Application
Selection Property
Validation Focus
Chiral reference standard
Absolute stereochemistry (2R,3R,12bS) and 9,10-dimethoxy substitution
Chiral separation method context
Chemotaxonomic authentication
Exclusive botanical source distribution
Species identification and QC of botanical materials
Antiplasmodial SAR negative control
Parent vs. oxindole oxidation state
In vitro antiplasmodial activity comparison
CNS target engagement assay support
Predicted BBB penetration profile
In vitro permeability and target modulation assays
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